molecular formula C12H15N3 B12817852 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine

Cat. No.: B12817852
M. Wt: 201.27 g/mol
InChI Key: SHCGPNXFLWRYMG-UHFFFAOYSA-N
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Description

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Both the imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and organometallic reagents are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the pyridine ring results in piperidine derivatives.

Scientific Research Applications

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can interact with various receptors, modulating their activity. These interactions can influence biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid that contains an imidazole ring.

    Pyridoxine: A form of vitamin B6 that includes a pyridine ring.

    Metronidazole: An antibiotic that features an imidazole ring.

Uniqueness

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-ethyl-2-[1-(1H-imidazol-5-yl)ethyl]pyridine

InChI

InChI=1S/C12H15N3/c1-3-10-4-5-14-11(6-10)9(2)12-7-13-8-15-12/h4-9H,3H2,1-2H3,(H,13,15)

InChI Key

SHCGPNXFLWRYMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C(C)C2=CN=CN2

Origin of Product

United States

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